molecular formula C18H16BrFN4O3 B2405651 2-(2-(3-(3-bromo-4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1H-pyrrol-1-yl)-1-morpholinoethanone CAS No. 1428358-71-7

2-(2-(3-(3-bromo-4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1H-pyrrol-1-yl)-1-morpholinoethanone

Cat. No.: B2405651
CAS No.: 1428358-71-7
M. Wt: 435.253
InChI Key: LUINAGYYKJDCNI-UHFFFAOYSA-N
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Description

2-(2-(3-(3-bromo-4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1H-pyrrol-1-yl)-1-morpholinoethanone is a complex organic compound that features a unique combination of bromine, fluorine, and oxadiazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(3-(3-bromo-4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1H-pyrrol-1-yl)-1-morpholinoethanone typically involves multiple steps. One common method includes the reaction of 3-bromo-4-fluoroaniline with a suitable carboxylic acid derivative to form the oxadiazole ring. This intermediate is then reacted with a pyrrole derivative under specific conditions to form the desired compound .

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process typically includes the use of catalysts and controlled reaction conditions to optimize the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-(2-(3-(3-bromo-4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1H-pyrrol-1-yl)-1-morpholinoethanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of halogenated derivatives .

Scientific Research Applications

2-(2-(3-(3-bromo-4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1H-pyrrol-1-yl)-1-morpholinoethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-(3-(3-bromo-4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1H-pyrrol-1-yl)-1-morpholinoethanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-(2-(3-(3-bromo-4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1H-pyrrol-1-yl)-1-morpholinoethanone lies in its combination of multiple functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

2-[2-[3-(3-bromo-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]-1-morpholin-4-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16BrFN4O3/c19-13-10-12(3-4-14(13)20)17-21-18(27-22-17)15-2-1-5-24(15)11-16(25)23-6-8-26-9-7-23/h1-5,10H,6-9,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUINAGYYKJDCNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)CN2C=CC=C2C3=NC(=NO3)C4=CC(=C(C=C4)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16BrFN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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